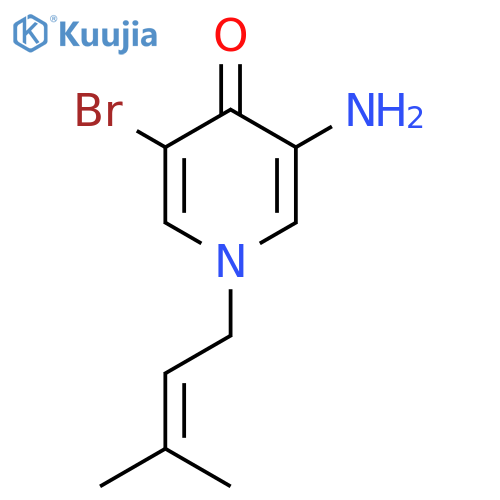Cas no 1696182-30-5 (3-Amino-5-bromo-1-(3-methylbut-2-en-1-yl)-1,4-dihydropyridin-4-one)

1696182-30-5 structure
商品名:3-Amino-5-bromo-1-(3-methylbut-2-en-1-yl)-1,4-dihydropyridin-4-one
3-Amino-5-bromo-1-(3-methylbut-2-en-1-yl)-1,4-dihydropyridin-4-one 化学的及び物理的性質
名前と識別子
-
- EN300-1107072
- 3-Amino-5-bromo-1-(3-methylbut-2-en-1-yl)-1,4-dihydropyridin-4-one
- 1696182-30-5
-
- インチ: 1S/C10H13BrN2O/c1-7(2)3-4-13-5-8(11)10(14)9(12)6-13/h3,5-6H,4,12H2,1-2H3
- InChIKey: PQFZZJVMMPAPPY-UHFFFAOYSA-N
- ほほえんだ: BrC1C(C(=CN(C=1)C/C=C(\C)/C)N)=O
計算された属性
- せいみつぶんしりょう: 256.02113g/mol
- どういたいしつりょう: 256.02113g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 338
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 46.3Ų
- 疎水性パラメータ計算基準値(XlogP): 2.2
3-Amino-5-bromo-1-(3-methylbut-2-en-1-yl)-1,4-dihydropyridin-4-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1107072-1g |
3-amino-5-bromo-1-(3-methylbut-2-en-1-yl)-1,4-dihydropyridin-4-one |
1696182-30-5 | 95% | 1g |
$914.0 | 2023-10-27 | |
| Enamine | EN300-1107072-0.1g |
3-amino-5-bromo-1-(3-methylbut-2-en-1-yl)-1,4-dihydropyridin-4-one |
1696182-30-5 | 95% | 0.1g |
$804.0 | 2023-10-27 | |
| Enamine | EN300-1107072-0.5g |
3-amino-5-bromo-1-(3-methylbut-2-en-1-yl)-1,4-dihydropyridin-4-one |
1696182-30-5 | 95% | 0.5g |
$877.0 | 2023-10-27 | |
| Enamine | EN300-1107072-0.25g |
3-amino-5-bromo-1-(3-methylbut-2-en-1-yl)-1,4-dihydropyridin-4-one |
1696182-30-5 | 95% | 0.25g |
$840.0 | 2023-10-27 | |
| Enamine | EN300-1107072-10.0g |
3-amino-5-bromo-1-(3-methylbut-2-en-1-yl)-1,4-dihydropyridin-4-one |
1696182-30-5 | 10g |
$5590.0 | 2023-06-10 | ||
| Enamine | EN300-1107072-0.05g |
3-amino-5-bromo-1-(3-methylbut-2-en-1-yl)-1,4-dihydropyridin-4-one |
1696182-30-5 | 95% | 0.05g |
$768.0 | 2023-10-27 | |
| Enamine | EN300-1107072-10g |
3-amino-5-bromo-1-(3-methylbut-2-en-1-yl)-1,4-dihydropyridin-4-one |
1696182-30-5 | 95% | 10g |
$3929.0 | 2023-10-27 | |
| Enamine | EN300-1107072-5g |
3-amino-5-bromo-1-(3-methylbut-2-en-1-yl)-1,4-dihydropyridin-4-one |
1696182-30-5 | 95% | 5g |
$2650.0 | 2023-10-27 | |
| Enamine | EN300-1107072-1.0g |
3-amino-5-bromo-1-(3-methylbut-2-en-1-yl)-1,4-dihydropyridin-4-one |
1696182-30-5 | 1g |
$1299.0 | 2023-06-10 | ||
| Enamine | EN300-1107072-2.5g |
3-amino-5-bromo-1-(3-methylbut-2-en-1-yl)-1,4-dihydropyridin-4-one |
1696182-30-5 | 95% | 2.5g |
$1791.0 | 2023-10-27 |
3-Amino-5-bromo-1-(3-methylbut-2-en-1-yl)-1,4-dihydropyridin-4-one 関連文献
-
Nicolás Montenegro-Pohlhammer,Rodrigo Urzúa-Leiva,Dayán Páez-Hernández,Gloria Cárdenas-Jirón Dalton Trans., 2019,48, 8418-8426
-
Feilong Yan,Xuan Tang,Yuehua Wei,Libao Chen,Ming Zhang,Taihong Wang J. Mater. Chem. A, 2015,3, 12672-12679
-
Arvind K. Gupta,Alexander Steiner,Ramamoorthy Boomishankar Dalton Trans., 2012,41, 9753-9759
-
Thomas M. Cooper,Joy E. Haley,Douglas M. Krein,Aaron R. Burke,David J. Stewart,Jennifer L. Fore,Jonathan E. Slagle Phys. Chem. Chem. Phys., 2019,21, 26420-26429
-
Megan H. J. Oh,Darcy J. Gentleman,Gregory D. Scholes Phys. Chem. Chem. Phys., 2006,8, 5079-5085
1696182-30-5 (3-Amino-5-bromo-1-(3-methylbut-2-en-1-yl)-1,4-dihydropyridin-4-one) 関連製品
- 40047-22-1(6-(Benzyloxy)-1H-indole-2-carboxylic Acid)
- 1326743-67-2(3-(dimethylamino)methyl-1H-indole-4-carboxylic acid hydrochloride)
- 1805550-59-7(4-(Bromomethyl)-5-(difluoromethyl)-3-methyl-2-nitropyridine)
- 1010867-79-4(5-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]-2-(4-phenyl-1H-pyrazol-3-yl)phenol)
- 1019552-09-0(2-chloro-N-[(pyridin-4-yl)methyl]aniline)
- 941961-26-8(methyl 2-(2Z)-6-methyl-2-{3-(phenylsulfanyl)propanoylimino}-2,3-dihydro-1,3-benzothiazol-3-ylacetate)
- 369403-06-5(1-amino-4-hydroxycyclohexane-1-carboxylic acid)
- 1020992-57-7(2-4-(1-Aminoethyl)-2-methoxyphenoxyethan-1-ol)
- 853680-95-2(4-{[(tert-butoxy)carbonyl]amino}-2-[(4-methylphenyl)methyl]butanoic acid)
- 946234-91-9(ethyl 4-(4-methylphenyl)-3-(phenylsulfamoyl)thiophene-2-carboxylate)
推奨される供給者
Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
